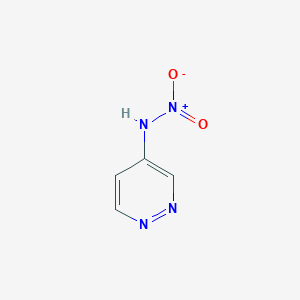

N-pyridazin-4-ylnitramide

Description

Structure

3D Structure

Properties

CAS No. |

1500-78-3 |

|---|---|

Molecular Formula |

C4H4N4O2 |

Molecular Weight |

140.10 g/mol |

IUPAC Name |

N-pyridazin-4-ylnitramide |

InChI |

InChI=1S/C4H4N4O2/c9-8(10)7-4-1-2-5-6-3-4/h1-3H,(H,5,7) |

InChI Key |

MKHSCPNKTAXFNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1N[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminopyridazine

Disclaimer: Initial searches for "N-pyridazin-4-ylnitramide" did not yield sufficient public-domain information for a comprehensive technical guide. As a viable alternative, this guide details the synthesis, characterization, and known applications of the related and well-documented compound, 4-aminopyridazine. This document is intended for researchers, scientists, and drug development professionals.

Introduction

4-Aminopyridazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₅N₃. It belongs to the pyridazine family, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the amino group makes it a valuable building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential inhibitors of phosphodiesterase 10A (PDE10A) and compounds with anti-inflammatory properties. This guide provides a detailed overview of a common synthetic route to 4-aminopyridazine, its key characterization data, and a summary of its biological significance.

Synthesis of 4-Aminopyridazine

A prevalent method for the synthesis of 4-aminopyridazine involves the dehalogenation of a chlorinated precursor, 3,6-dichloropyridazin-4-amine. This reaction is typically achieved through catalytic hydrogenation.

The following protocol outlines a representative synthesis of 4-aminopyridazine:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in tetrahydrofuran (THF).

-

Addition of Reagents: To the solution, add an aqueous solution of sodium hydroxide, followed by the addition of 10% palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere and stirred vigorously at room temperature for an extended period (typically 24-48 hours), or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to remove the THF. The resulting residue is dissolved in methanol and filtered again to remove any remaining inorganic salts. The methanolic solution is concentrated to yield the crude product.

-

Purification: The crude 4-aminopyridazine can be further purified by recrystallization from an appropriate solvent system to obtain a solid of high purity.

Logical Workflow for Synthesis and Characterization

Caption: Overall workflow from synthesis to characterization of 4-aminopyridazine.

Characterization of 4-Aminopyridazine

The structural confirmation of the synthesized 4-aminopyridazine is crucial and is typically achieved through a combination of spectroscopic techniques.

The following table summarizes the key characterization data for 4-aminopyridazine.

| Technique | Observed Data |

| ¹H-NMR (DMSO-d₆) | δ 2.51 (br s, 2H, NH₂), 6.00 (br s, 1H), 7.81-7.85 (m, 1H), 7.98-8.00 (m, 1H) |

| IR Spectroscopy * | Key peaks (cm⁻¹) for the related compound 4-aminopyridine: ~3507 (asymmetric NH₂ stretch), ~3413 (symmetric NH₂ stretch), ~1623 (NH₂ scissoring) |

| Mass Spectrometry (EI) | Expected m/z: 95.05 [M]⁺. Likely fragmentation includes loss of HCN and N₂. |

Biological Activity and Applications

4-Aminopyridazine is a compound of significant interest in medicinal chemistry due to its biological activities.

4-Aminopyridazine is known to act as a non-selective blocker of voltage-gated potassium channels (Kv channels). By inhibiting these channels, it can prolong the action potential duration in neurons, which can enhance neurotransmitter release. This mechanism is of therapeutic interest for conditions characterized by impaired nerve conduction.

Conceptual Mechanism of Potassium Channel Blockade

Spectroscopic Profile of N-pyridazin-4-ylnitramide: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predicted spectroscopic profile of N-pyridazin-4-ylnitramide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the known spectroscopic behavior of the pyridazine ring and the nitramide functional group. This guide is intended to aid researchers in the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for N-pyridazin-4-ylnitramide. These predictions are derived from literature values for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | 8.8 - 9.2 | d | ~5.0 |

| H-5 | 7.8 - 8.2 | dd | ~8.0, ~1.5 |

| H-6 | 9.0 - 9.4 | d | ~8.0 |

| N-H | 9.0 - 11.0 | br s | - |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and is expected to be a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 150 - 155 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 155 - 160 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Ring) | 1550 - 1600 | Medium-Strong |

| C=C Stretch (Ring) | 1400 - 1500 | Medium-Strong |

| N-O Stretch (Asymmetric) | 1580 - 1620 | Strong |

| N-O Stretch (Symmetric) | 1280 - 1320 | Strong |

| N-N Stretch | 800 - 900 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| Ion | m/z (relative intensity) | Proposed Fragment |

| [M]⁺ | 126 (Moderate) | Molecular Ion |

| [M-NO₂]⁺ | 80 (High) | Loss of nitro group |

| [M-N₂O₂]⁺ | 66 (Variable) | Loss of dinitrogen dioxide |

| [C₄H₄N₂]⁺ | 80 (High) | Pyridazine cation radical |

| [C₃H₃N]⁺ | 53 (Variable) | Loss of HCN from pyridazine ring |

| [C₂H₂]⁺ | 26 (Variable) | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

A sample of N-pyridazin-4-ylnitramide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹H NMR, a spectral width of 0-12 ppm is common, with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0-200 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). An electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of N-pyridazin-4-ylnitramide.

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-pyridazin-4-ylnitramide

Introduction

N-pyridazin-4-ylnitramide is a heterocyclic compound that incorporates both a pyridazine ring and a nitramide functional group. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, and the energetic nitramide group (-NH-NO₂) suggest that this molecule may have interesting properties, potentially as an energetic material or as a scaffold in medicinal chemistry. Understanding the thermal stability and decomposition pathways of such a molecule is critical for its safe handling, storage, and potential application. This guide provides a comprehensive overview of the predicted thermal behavior of N-pyridazin-4-ylnitramide, including a plausible synthesis route, expected thermal decomposition data, detailed experimental protocols for its analysis, and a proposed decomposition mechanism.

Proposed Synthesis of N-pyridazin-4-ylnitramide

A potential synthetic route to N-pyridazin-4-ylnitramide could involve the nitration of 4-aminopyridazine. This would likely proceed through the formation of a nitronium ion (NO₂⁺) generating agent, such as a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent to avoid ring nitration.

A generalized reaction scheme is as follows:

Caption: Proposed synthesis of N-pyridazin-4-ylnitramide.

Predicted Thermal Stability and Decomposition Data

The thermal stability of N-pyridazin-4-ylnitramide is expected to be governed by the dissociation energy of the N-NO₂ bond, which is typically the weakest bond in secondary nitramines[1]. The pyridazine ring itself is relatively stable, but the presence of the nitramide group will significantly lower the overall thermal stability of the molecule.

The following table summarizes the predicted thermal decomposition data for N-pyridazin-4-ylnitramide based on analogous nitrogen-rich heterocyclic compounds and nitramines. It is crucial to reiterate that these are estimated values.

| Parameter | Predicted Value | Method of Analysis |

| Decomposition Onset Temperature (T_onset) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Peak Temperature (T_peak) | 200 - 240 °C | Differential Scanning Calorimetry (DSC) |

| Activation Energy (E_a) | 150 - 170 kJ/mol | Isoconversional Kinetic Analysis (e.g., Kissinger method) |

| Enthalpy of Decomposition (ΔH_d) | 800 - 1200 J/g | Differential Scanning Calorimetry (DSC) |

| Mass Loss (Total) | 50 - 70% | Thermogravimetric Analysis (TGA) |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition kinetics of N-pyridazin-4-ylnitramide, the following standard techniques would be employed:

4.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the decomposition onset and peak temperatures, and the enthalpy of decomposition.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

A small sample of N-pyridazin-4-ylnitramide (typically 1-2 mg) is accurately weighed into an aluminum or gold-plated copper pan.

-

The pan is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the escape of gaseous decomposition products and prevent pressure buildup.

-

The sample is placed in the DSC furnace alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

The heat flow to the sample is recorded as a function of temperature. Exothermic events indicate decomposition.

-

The onset temperature, peak temperature, and the integrated area of the exothermic peak (enthalpy of decomposition) are determined from the resulting DSC curve.

-

4.2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss as a function of temperature and identify the number of decomposition stages.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

A sample of N-pyridazin-4-ylnitramide (typically 2-5 mg) is placed in a ceramic or platinum crucible.

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures of mass loss and the percentage of mass lost in each decomposition step.

-

4.3. TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Methodology: The outlet gas from the TGA furnace is directed into a mass spectrometer or an FTIR gas cell. This allows for the real-time identification of the chemical species being released as the sample decomposes.

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of N-pyridazin-4-ylnitramide is likely initiated by the homolytic cleavage of the N-NO₂ bond, which is a common initial step for secondary nitramines[1]. This would generate a pyridazinylaminyl radical and a nitrogen dioxide radical (•NO₂).

Initial Step:

N-pyridazin-4-yl-NH-NO₂ → N-pyridazin-4-yl-NH• + •NO₂

Following this initiation, a series of complex, competing secondary reactions are expected to occur, leading to the fragmentation of the pyridazine ring and the formation of various gaseous products. The pyridazinylaminyl radical could undergo further reactions, including hydrogen abstraction or ring-opening. The highly reactive •NO₂ can act as an oxidizing agent.

Plausible Subsequent Reactions:

-

The pyridazinylaminyl radical could rearrange and fragment, leading to the opening of the pyridazine ring.

-

Reactions involving •NO₂ could lead to the formation of other nitrogen oxides (e.g., NO, N₂O) and water.

-

The fragmentation of the pyridazine ring would likely produce smaller nitrogen-containing species such as hydrogen cyanide (HCN), ammonia (NH₃), and molecular nitrogen (N₂).

Based on studies of similar nitrogen-rich heterocyclic compounds, the final gaseous products are expected to include N₂, H₂O, CO₂, CO, and various nitrogen oxides (NOx)[2].

Caption: Proposed decomposition pathway of N-pyridazin-4-ylnitramide.

Conclusion for Researchers and Drug Development Professionals

While N-pyridazin-4-ylnitramide remains a compound for which specific experimental data is lacking, this guide provides a robust theoretical framework for understanding its potential thermal behavior. For researchers in the field of energetic materials, the predicted decomposition characteristics suggest a compound with moderate thermal stability, likely decomposing energetically. For drug development professionals, the potential for thermal instability is a critical consideration. The decomposition onset temperature, predicted to be in the range of 180-220 °C, indicates that the compound may be stable under normal storage conditions, but could decompose at elevated temperatures encountered during certain processing steps, such as milling or spray drying. Thorough experimental verification using the protocols outlined in this guide is essential before any large-scale synthesis or application of N-pyridazin-4-ylnitramide is considered. The potential for the release of toxic gases such as NOx and HCN upon decomposition also necessitates careful handling and safety precautions.

References

Technical Guide: N-pyridazin-4-ylnitramide and Related Pyridazine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the inquiry for information regarding N-pyridazin-4-ylnitramide. Despite a comprehensive search, a specific CAS number for N-pyridazin-4-ylnitramide could not be identified, and no experimental data or protocols are available for this specific compound in the public domain. This guide, therefore, provides available information on structurally related pyridazine compounds, offering insights into their synthesis, properties, and biological activities that may be relevant for researchers interested in this chemical scaffold.

N-pyridazin-4-ylnitramide: Current Status

A thorough search of chemical databases and scientific literature did not yield a registered CAS number for N-pyridazin-4-ylnitramide. Consequently, there is no available information on its synthesis, experimental protocols, quantitative data, or specific biological signaling pathways.

Structurally Related Pyridazine Analogs

While information on N-pyridazin-4-ylnitramide is unavailable, data on other pyridazine derivatives can provide valuable context for researchers. The pyridazine core is a common motif in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities.[1]

Pyridazine-4-carboxylic Acid

-

CAS Number: 50681-25-9[2]

Table 1: Physicochemical Data for Pyridazine-4-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 50681-25-9 | [2] |

Pyridazin-4-ol

Table 2: Physicochemical Data for Pyridazin-4-ol

| Property | Value | Reference |

| CAS Number | 20733-10-2 | [3][4] |

| Molecular Formula | C4H4N2O | [3][4] |

| Molecular Weight | 96.089 g/mol | [3] |

| IUPAC Name | pyridazin-4-ol | [3] |

Synthesis of Pyridazine Derivatives: General Methodologies

The synthesis of pyridazine derivatives often involves the condensation of dicarbonyl compounds with hydrazine or its derivatives. While a specific protocol for N-pyridazin-4-ylnitramide is not available, general synthetic routes for other pyridazine compounds have been reported. For instance, some pyridazine derivatives are synthesized from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones, which can then be subjected to various reactions to introduce different functional groups.[5] Another common precursor is 4,5-dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridazine, which can be used to synthesize N4,N5-disubstituted derivatives.[6]

Experimental Workflow: General Synthesis of Pyridazine Derivatives

Caption: A generalized workflow for the synthesis of pyridazine derivatives.

Biological Activities of Pyridazine Scaffolds

Substituted pyridazines have shown a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory: Certain pyridazinone derivatives have been investigated as anti-inflammatory agents.[1]

-

Antimicrobial: Various pyridazine derivatives have been evaluated for their antibacterial and antifungal properties.[7]

-

Anticancer: Some pyridazine-based compounds have been synthesized and tested for their potential as anticancer agents.[1]

-

Antiviral: Specific pyridazine derivatives have been screened for activity against viruses like Hepatitis A.[5]

-

Insecticidal: Amides containing N-pyridylpyrazole moieties have demonstrated insecticidal activities.[8]

Signaling Pathway: Hypothetical Target for Pyridazine Derivatives

Given the diverse biological activities, pyridazine derivatives could potentially interact with various cellular signaling pathways. For example, in the context of cancer, they might inhibit protein kinases or other enzymes crucial for tumor growth.

Caption: A hypothetical signaling pathway potentially targeted by a pyridazine derivative.

Conclusion

While specific data for N-pyridazin-4-ylnitramide remains elusive, the broader family of pyridazine derivatives represents a rich area for chemical and pharmacological research. The information provided on related compounds offers a starting point for researchers interested in designing and synthesizing novel pyridazine-based molecules with potential therapeutic applications. Further research is warranted to synthesize and characterize N-pyridazin-4-ylnitramide to determine its physicochemical properties and biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. PYRIDAZIN-4-OL | CAS 20733-10-2 [matrix-fine-chemicals.com]

- 4. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl- H-pyrazolo[3,4-c]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Molecular Structure and Conformation of N-pyridazin-4-ylnitramide

Disclaimer: As of the latest literature search, no specific experimental data on the synthesis, molecular structure, or conformation of N-pyridazin-4-ylnitramide has been publicly reported. This guide, therefore, presents a theoretical analysis based on the known chemistry of its precursor, 4-aminopyridazine, and the general principles of nitramide chemistry and pyridazine electronics. The information herein is intended for a professional audience of researchers, scientists, and drug development professionals and should be interpreted as a predictive guide for potential future research.

Introduction

N-pyridazin-4-ylnitramide is a heterocyclic compound featuring a pyridazine ring substituted with a nitramide group at the 4-position. The pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3] This arrangement imparts unique physicochemical properties, including a significant dipole moment and the capacity for strong hydrogen bonding.[1] The nitramide functional group (-NHNO₂) is known for its energetic properties and specific conformational preferences. The combination of these two moieties in N-pyridazin-4-ylnitramide suggests a molecule with potentially interesting chemical reactivity and biological activity. This guide provides a theoretical framework for its molecular structure and conformation.

Proposed Synthesis

The synthesis of N-pyridazin-4-ylnitramide would likely commence from its corresponding amine precursor, 4-aminopyridazine. The direct nitration of primary aromatic amines to form nitramides can be challenging due to the basicity of the amino group, which can lead to the formation of an unreactive ammonium salt in acidic nitrating media.[4][5][6] However, the electron-withdrawing nature of the pyridazine ring reduces the basicity of the exocyclic amino group, potentially allowing for direct N-nitration under controlled conditions.[4]

A plausible synthetic route would involve the reaction of 4-aminopyridazine with a suitable nitrating agent. A common method for the N-nitration of deactivated amines is the use of a mixture of nitric acid and acetic anhydride, which is known to be an effective nitrating system.[7]

Proposed Experimental Protocol:

-

Precursor Preparation: 4-aminopyridazine would be synthesized according to established literature procedures.[8]

-

Nitration: 4-aminopyridazine would be dissolved in a suitable solvent, such as acetic anhydride, and cooled to a low temperature (e.g., 0-5 °C). A solution of concentrated nitric acid in acetic anhydride would then be added dropwise while maintaining the low temperature.

-

Reaction Monitoring: The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture would be carefully quenched with ice water and neutralized. The crude product would be extracted with an appropriate organic solvent.

-

Purification: The isolated crude product would be purified by recrystallization or column chromatography to yield pure N-pyridazin-4-ylnitramide.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Theoretical Molecular Structure and Conformation

Due to the absence of experimental data, the molecular structure and conformation of N-pyridazin-4-ylnitramide can be predicted based on theoretical considerations and analogies with related compounds.

3.1. Pyridazine Ring Structure

The pyridazine ring is an aromatic system, and as such, it is expected to be planar. The presence of two adjacent nitrogen atoms leads to an asymmetric distribution of electron density, resulting in a significant dipole moment.[1]

3.2. Nitramide Group Geometry

The geometry of the nitramide group has been studied in other molecules. The N-NO₂ moiety is generally planar or near-planar.[9] The N-N bond is expected to have some degree of double bond character, leading to a shorter bond length than a typical N-N single bond.

3.3. Conformation

The overall conformation of N-pyridazin-4-ylnitramide will be determined by the rotation around the C4-N(H) bond. The planarity of the pyridazine ring and the nitramide group suggests that two main conformations are possible: one where the nitro group is oriented towards one of the ring nitrogens and another where it is oriented away. Steric hindrance between the nitro group and the adjacent C-H bond of the pyridazine ring will likely influence the preferred conformation. It is also possible that the molecule is not entirely planar, with some twisting around the C4-N(H) bond to minimize steric repulsion.

3.4. Intramolecular Interactions

The potential for intramolecular hydrogen bonding between the N-H of the nitramide group and one of the nitrogen atoms of the pyridazine ring could play a significant role in stabilizing a particular conformation.

Quantitative Data (Theoretical)

In the absence of experimental data, computational chemistry methods such as Density Functional Theory (DFT) could be employed to predict the geometric parameters of N-pyridazin-4-ylnitramide. These calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles. It is important to emphasize that the following table is a placeholder for data that would be obtained from such theoretical studies or future experimental work.

Table 1: Predicted Geometric Parameters for N-pyridazin-4-ylnitramide

| Parameter | Predicted Value (Theoretical) |

| Bond Lengths (Å) | |

| N1-N2 | Value |

| C4-N(amine) | Value |

| N(amine)-N(nitro) | Value |

| N(nitro)-O | Value |

| Bond Angles (°) ** | |

| C3-C4-C5 | Value |

| C4-N(amine)-H | Value |

| N(amine)-N(nitro)-O | Value |

| Dihedral Angles (°) ** | |

| C3-C4-N(amine)-N(nitro) | Value |

Note: The values in this table are placeholders and would need to be determined by computational modeling or experimental analysis.

Conclusion

While no definitive experimental data on N-pyridazin-4-ylnitramide is currently available, this technical guide provides a comprehensive theoretical overview of its likely synthesis, molecular structure, and conformation. The proposed synthetic route via N-nitration of 4-aminopyridazine is chemically plausible. The molecular structure is expected to feature a planar pyridazine ring and a near-planar nitramide group, with the overall conformation influenced by steric effects and potential intramolecular hydrogen bonding. This theoretical framework serves as a valuable resource for researchers interested in the synthesis and characterization of this novel heterocyclic nitramide and can guide future experimental and computational investigations.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Pyridazine - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 7. Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]

- 9. Nitramide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Applications of N-pyridazin-4-ylnitramide in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on N-pyridazin-4-ylnitramide is not publicly available. This guide is a projection based on the known properties and applications of analogous pyridazine and nitramine compounds.

Introduction: The Promise of Pyridazine-Based Energetic Materials

The field of energetic materials is in constant pursuit of compounds that offer a superior balance of high performance and low sensitivity.[1][2] Pyridazine-based compounds have emerged as a promising class of materials in this regard.[3][4] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers several key advantages for the design of high-energy-density materials (HEDMs).[4] These include a high heat of formation, excellent density due to efficient crystal packing enabled by its planar structure, and high molecular stability.[4]

The introduction of explosophoric groups, such as nitramines (–NHNO2), onto the pyridazine backbone can further enhance the energetic properties of the resulting materials.[5] Nitramine functionalities are well-known for their significant contribution to the detonation performance of energetic compounds.[5] Therefore, N-pyridazin-4-ylnitramide, a molecule combining these two key features, represents a logical and promising target for the development of next-generation energetic materials. This guide will explore the hypothetical synthesis, characterization, and potential applications of this novel compound in materials science.

Hypothetical Synthesis of N-pyridazin-4-ylnitramide

While a specific synthetic route for N-pyridazin-4-ylnitramide has not been published, a plausible pathway can be extrapolated from known syntheses of other pyridazine derivatives and nitramines. A common strategy involves the synthesis of an amino-pyridazine precursor followed by nitration.

Experimental Protocol: A Two-Step Synthesis

-

Synthesis of 4-aminopyridazine: This precursor can be synthesized from commercially available starting materials such as 3,6-dichloropyridazine. A typical procedure would involve the reaction of 3,6-dichloropyridazine with a suitable aminating agent, followed by dehalogenation.

-

Nitration of 4-aminopyridazine: The 4-aminopyridazine would then be subjected to nitration to introduce the nitramine group. A common nitrating agent for this purpose is a mixture of nitric acid and acetic anhydride, or nitric acid and sulfuric acid, under carefully controlled temperature conditions.[2][6]

The final product, N-pyridazin-4-ylnitramide, would be purified by recrystallization and its structure confirmed using various analytical techniques.

Caption: Hypothetical synthesis workflow for N-pyridazin-4-ylnitramide.

Physicochemical and Energetic Properties: A Comparative Analysis

The performance of an energetic material is defined by several key parameters, including density, thermal stability, detonation velocity, and sensitivity to external stimuli. The following table presents a hypothetical comparison of the predicted properties of N-pyridazin-4-ylnitramide with some well-established energetic materials.

| Property | N-pyridazin-4-ylnitramide (Predicted) | RDX (Cyclotrimethylenetrinitramine) | HMX (Cyclotetramethylenetetranitramine) | CL-20 (Hexanitrohexaazaisowurtzitane) |

| Density (g/cm³) | 1.75 - 1.85 | 1.82 | 1.91 | 2.04 |

| Decomposition Temp (°C) | 200 - 250 | 204 | 280 | 240 |

| Detonation Velocity (km/s) | 8.0 - 8.5 | 8.75 | 9.10 | 9.50 |

| Impact Sensitivity (J) | 10 - 20 | 7.5 | 7.4 | 4 |

| Friction Sensitivity (N) | > 200 | 120 | 120 | 120 |

Note: The properties for N-pyridazin-4-ylnitramide are predictive and based on trends observed in related pyridazine-based energetic materials.[4][5][6]

Characterization of N-pyridazin-4-ylnitramide

A comprehensive characterization would be essential to confirm the identity, purity, and energetic properties of the synthesized N-pyridazin-4-ylnitramide.

Analytical and Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-NO₂ and C-N bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the empirical formula.

-

Single-Crystal X-ray Diffraction: To determine the precise crystal structure and density.

Thermal and Sensitivity Analysis

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, decomposition temperature, and thermal stability.[6]

-

BAM Fallhammer and Friction Tester: To measure the impact and friction sensitivity, which are crucial safety parameters.[2]

Caption: Experimental workflow for the characterization of a novel energetic material.

Potential Applications in Materials Science

Based on its predicted properties, N-pyridazin-4-ylnitramide could have several applications in materials science, primarily in the field of energetic materials.

High-Performance Explosives

With a predicted high detonation velocity and good density, N-pyridazin-4-ylnitramide could be a candidate for use in advanced explosive formulations. Its potentially lower sensitivity compared to materials like RDX and HMX would be a significant advantage, offering improved safety during handling and deployment.

Solid Rocket Propellants

The high nitrogen content and positive heat of formation of pyridazine-based compounds make them attractive as energetic ingredients in solid rocket propellants.[4] N-pyridazin-4-ylnitramide could potentially enhance the specific impulse of propellant formulations.

Gas Generants

For applications in automotive airbags or fire suppression systems, nitrogen-rich compounds that decompose rapidly to produce large volumes of nitrogen gas are required. The high nitrogen content of N-pyridazin-4-ylnitramide makes it a potential candidate for such applications.

Caption: Logical relationships between predicted properties and applications.

Conclusion

While further research and experimental validation are necessary, the theoretical profile of N-pyridazin-4-ylnitramide positions it as a highly promising candidate for various applications in materials science. Its combination of a nitrogen-rich pyridazine core and an energetic nitramine group suggests the potential for a high-performance, relatively insensitive energetic material. The synthesis and characterization of this compound would be a valuable contribution to the ongoing development of advanced energetic materials.

References

- 1. 5,6-Fused bicyclic tetrazolo-pyridazine energetic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Trinitromethyl- and nitramino-substituted triazolo-pyridazines: synthesis and energetic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trinitromethyl- and nitramino-substituted triazolo-pyridazines: synthesis and energetic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]

N-pyridazin-4-ylnitramide: A Technical Guide to a Potential High-Performance Energetic Material

Disclaimer: N-pyridazin-4-ylnitramide is a novel compound for which specific experimental data is not publicly available. This guide is a theoretical exploration of its potential as an energetic material, based on established principles of heterocyclic chemistry and energetic materials science. The synthesis routes, experimental protocols, and performance data presented herein are hypothetical and extrapolated from analogous compounds. This document is intended for research and informational purposes only and should not be considered a substitute for rigorous experimental validation.

Introduction

The quest for advanced energetic materials with superior performance, reduced sensitivity, and improved thermal stability is a continuous endeavor in the field of defense and aerospace. Nitrogen-rich heterocyclic compounds are a promising class of materials in this regard, owing to their high positive heats of formation, high density, and the generation of gaseous, environmentally benign dinitrogen upon decomposition. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, offers a robust platform for the development of novel energetic materials. The introduction of a nitramide (-NHNO₂) group, a well-known explosophore, onto the pyridazine ring is a logical step toward designing a high-performance energetic compound. This guide explores the potential of N-pyridazin-4-ylnitramide as a next-generation energetic material.

Hypothesized Synthesis Pathway

A plausible synthetic route to N-pyridazin-4-ylnitramide would likely commence with a commercially available or readily synthesizable pyridazine derivative, such as 4-aminopyridazine. The key transformation is the introduction of the nitramide functionality, which can be challenging due to the acidic nature of the nitrating agents and the potential for side reactions. A common strategy for the N-nitration of heterocyclic amines involves the use of a mixed acid system (e.g., HNO₃/H₂SO₄) or other powerful nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent. The choice of nitrating agent and reaction conditions would be critical to achieving a successful synthesis and isolating the desired product in good yield and purity.

Physicochemical and Energetic Properties (Theoretical)

The energetic performance of a material is dictated by its fundamental physicochemical properties. For N-pyridazin-4-ylnitramide, these properties are yet to be experimentally determined. However, we can extrapolate potential values based on computational chemistry studies of analogous nitrogen-rich heterocyclic energetic materials.[1] These theoretical predictions provide a valuable preliminary assessment of its potential.

| Property | Predicted Value | Unit | Significance |

| Molecular Formula | C₄H₃N₅O₂ | - | Defines the elemental composition and molecular weight. |

| Molecular Weight | 153.10 | g/mol | Influences detonation properties. |

| Density (ρ) | 1.85 - 1.95 | g/cm³ | A key factor in determining detonation velocity and pressure. |

| Heat of Formation (ΔHf) | +250 to +350 | kJ/mol | A higher positive value indicates greater energy content. |

| Detonation Velocity (VD) | 8.5 - 9.0 | km/s | A measure of the speed of the detonation wave. |

| Detonation Pressure (P) | 30 - 35 | GPa | Indicates the pressure exerted by the detonation wave. |

| Oxygen Balance (OB) | -52.25 | % | A measure of the degree to which an explosive can oxidize its own carbon and hydrogen. |

Note: The values presented in this table are theoretical estimations based on structurally similar compounds and should be confirmed by experimental measurements.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis and characterization of N-pyridazin-4-ylnitramide, based on standard practices in energetic materials research.

Synthesis of N-pyridazin-4-ylnitramide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 4-aminopyridazine in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N-pyridazin-4-ylnitramide.

Characterization

-

Spectroscopic Analysis: Confirm the molecular structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Thermal Analysis: Investigate the thermal stability and decomposition behavior using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This will provide crucial information on the melting point and decomposition temperature.

-

Sensitivity Testing: Determine the sensitivity of the material to impact, friction, and electrostatic discharge using standard methods (e.g., drop weight impact test, friction test).

Structure-Property Relationship

The anticipated high performance of N-pyridazin-4-ylnitramide stems from the synergistic combination of its structural features. The pyridazine ring, with its high nitrogen content, contributes to a high heat of formation. The nitramide group acts as a powerful explosophore, significantly increasing the energy density and detonation performance of the molecule.

Safety Considerations

As a potential energetic material, N-pyridazin-4-ylnitramide should be handled with extreme caution. All synthesis and characterization work must be conducted in a specialized laboratory equipped for handling explosives. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shields, must be used at all times. The sensitivity of the material to external stimuli such as impact, friction, and heat needs to be thoroughly evaluated before handling larger quantities.

Conclusion

While experimental data is currently lacking, the theoretical assessment of N-pyridazin-4-ylnitramide suggests it holds significant promise as a high-performance energetic material. Its nitrogen-rich heterocyclic core, combined with the powerful nitramide group, is expected to result in a high density, a high positive heat of formation, and excellent detonation properties. Further research, including the development of a viable synthetic route and comprehensive experimental characterization, is warranted to validate its potential and explore its suitability for various energetic applications. The insights provided in this guide aim to stimulate such research efforts and contribute to the advancement of energetic materials science.

References

A Technical Guide to Determining the Solubility of N-pyridazin-4-ylnitramide in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of N-pyridazin-4-ylnitramide in a range of common organic solvents. Due to the novelty of the compound, specific quantitative solubility data is not yet publicly available. Therefore, this document serves as a detailed procedural manual for researchers to generate this critical data in a consistent and reproducible manner. The solubility of an active pharmaceutical ingredient (API) is a fundamental property that influences its bioavailability, formulation, and overall therapeutic efficacy.

Quantitative Solubility Data

The experimental determination of the solubility of N-pyridazin-4-ylnitramide is a prerequisite for its advancement in research and development. Below is a structured table that should be populated with experimentally derived data. It is recommended to measure solubility at standard laboratory temperatures (e.g., 25°C) and to report the values in common units such as mg/mL and molarity (mol/L) for ease of comparison and application.

Table 1: Solubility of N-pyridazin-4-ylnitramide in Common Organic Solvents at 25°C

| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Polar Protic Solvents | |||

| Water | - | Data not available | Data not available |

| Methanol | Alcohol | Data not available | Data not available |

| Ethanol | Alcohol | Data not available | Data not available |

| Isopropanol | Alcohol | Data not available | Data not available |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Amide | Data not available | Data not available |

| Acetonitrile | Nitrile | Data not available | Data not available |

| Acetone | Ketone | Data not available | Data not available |

| Non-Polar Solvents | |||

| Toluene | Aromatic Hydrocarbon | Data not available | Data not available |

| Hexane | Aliphatic Hydrocarbon | Data not available | Data not available |

| Dichloromethane | Halogenated Hydrocarbon | Data not available | Data not available |

| Diethyl Ether | Ether | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, a standardized experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is highly recommended.[1]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent, which is achieved when the rate of dissolution equals the rate of precipitation.[2][3]

Materials and Equipment:

-

N-pyridazin-4-ylnitramide (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid N-pyridazin-4-ylnitramide to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of N-pyridazin-4-ylnitramide of known concentrations in the respective solvent.

-

Analyze both the filtered sample and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of N-pyridazin-4-ylnitramide in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

This guide provides a robust framework for the systematic determination of the solubility of N-pyridazin-4-ylnitramide. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for the continued development and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of Pyridazine Derivatives for Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

The field of energetic materials is continuously evolving, driven by the demand for compounds with superior performance, enhanced stability, and improved safety characteristics. Pyridazine derivatives have emerged as a promising class of high-nitrogen energetic materials due to their inherent thermal stability, high density, and the potential for introducing various energetic functional groups. This technical guide provides a comprehensive overview of the synthesis, characterization, and energetic properties of several key classes of pyridazine-based energetic materials.

Functionalization of Dinitropyridazine-1-oxide Scaffolds

A prevalent strategy for synthesizing energetic pyridazine derivatives involves the functionalization of a dinitropyridazine-1-oxide core. The synthesis typically commences with the multi-step preparation of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide, which serves as a versatile precursor for subsequent nucleophilic substitution reactions.

Synthesis of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide (7)

The synthesis of the key precursor, 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide (7), is a five-step process that is well-established in the literature.[1] This compound provides a foundational scaffold for the introduction of various amine functionalities.

Nucleophilic Substitution and Further Functionalization

The methoxy groups in compound 7 are susceptible to nucleophilic substitution, allowing for the introduction of various amine-based energetic moieties. This approach has been successfully employed to synthesize a range of energetic materials with varying properties.[1][2]

A general workflow for the synthesis of these derivatives is depicted below:

Caption: Synthetic workflow for functionalized dinitropyridazine-1-oxide derivatives.

Energetic Properties of Functionalized Dinitropyridazine-1-oxide Derivatives

The energetic properties of these derivatives are summarized in the table below. The introduction of different amine groups and subsequent nitration significantly influences their performance and sensitivity.

| Compound | Chemical Name | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |

| 8 | 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide | 1.67 | - | > 40 | 360 | 235 |

| 9 | 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide | 1.73 | - | 15 | 120 | 185 |

| 10 | 3,5-bis(dimethylamino)-4,6-dinitropyridazine-1-oxide | 1.58 | - | > 40 | > 360 | 220 |

| 11 | 3,5-bis((2-hydroxyethyl)amino)-4,6-dinitropyridazine-1-oxide | - | - | > 40 | > 360 | 210 |

Data sourced from Klapötke, T. M., et al. (2019).[2]

Experimental Protocols

General Procedure for the Synthesis of 3,5-bis(amino)-4,6-dinitropyridazine-1-oxide Derivatives (8, 10, 11): [2]

To a solution of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide (7) in an appropriate solvent, the corresponding amine (e.g., methylamine, dimethylamine, or 2-aminoethanol) is added. The reaction mixture is stirred at a specified temperature for a set duration. Upon completion, the product is isolated by filtration, washed, and dried.

Synthesis of 3,5-bis(methylnitramino)-4,6-dinitropyridazine-1-oxide (9): [2]

Compound 8 is treated with a nitrating agent, such as nitric acid, under controlled temperature conditions. The resulting product is then carefully isolated and purified.

Nitrogen-Rich Tetrazolo[1,5-b]pyridazine Derivatives

Another significant class of pyridazine-based energetic materials involves the fusion of a tetrazole ring to the pyridazine core, resulting in nitrogen-rich compounds with impressive detonation properties. These are typically synthesized from commercially available starting materials.

Synthetic Pathway from 3,6-Dichloropyridazin-4-amine

A straightforward two-step synthesis starting from 3,6-dichloropyridazin-4-amine has been developed to produce highly energetic tetrazolo[1,5-b]pyridazine derivatives.[3]

Caption: Synthetic workflow for tetrazolo[1,5-b]pyridazine-based energetic materials.

Energetic Properties of Tetrazolo[1,5-b]pyridazine Derivatives

These compounds exhibit excellent detonation performance, with one derivative showing promise as a primary explosive.

| Compound | Chemical Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |

| 3at | 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine | 1.83 | 8746 | 31.5 | 7.5 | 80 | 168 |

| 6 | 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine | 1.78 | 8434 | 27.7 | > 40 | > 360 | 263 |

Data sourced from Huang, W., et al. (2020).[3]

Experimental Protocols

Synthesis of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) and 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6): [3]

The detailed experimental procedures for the synthesis of these compounds are available in the supporting information of the cited publication. The synthesis involves the initial reaction of 3,6-dichloropyridazin-4-amine with sodium azide, followed by nitration and subsequent functionalization to introduce the amino and azido groups.

Fused Azo-Bridged Triazolo-Pyridazine Derivatives

A more recent development in this field is the synthesis of fused-ring azo-bridged compounds that incorporate the pyridazine moiety. These materials exhibit a combination of high thermal stability and controlled sensitivity.[4][5]

Synthetic Approach

These complex molecules are synthesized from commercially available 3-chloro-6-hydrazineylpyridazine. The synthetic routes involve the formation of a triazole ring fused to the pyridazine, followed by the introduction of an azo bridge and other energetic functionalities.[5]

Energetic Properties of Fused Azo-Bridged Triazolo-Pyridazine Derivatives

This class of compounds displays a wide range of energetic properties, with some showing potential as heat-resistant explosives or lead-free primary explosives.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |

| 4 | 1.76 | 8104 | 40 | 360 | 300 |

| 6 | 1.71 | 7203 | 2.5 | 120 | 128 |

| 7 | 1.73 | 7896 | 5 | > 120 | 185 |

Data sourced from Yadav, A. K., et al. (2023).[5]

Experimental Protocols

The synthesis of these fused azo-bridged compounds involves multi-step procedures that are detailed in the primary literature. The key steps include cyclization to form the triazole ring, diazotization to create the azo bridge, and subsequent nucleophilic substitution to introduce azide or nitramine groups.[5]

Conclusion

The synthesis of pyridazine derivatives offers a versatile platform for the development of novel energetic materials. By strategically functionalizing the pyridazine core with various energetic groups and constructing fused-ring systems, researchers can tailor the properties of these compounds to meet specific performance and safety requirements. The examples provided in this guide highlight the significant potential of pyridazine-based compounds in advancing the field of energetic materials. Further research into new synthetic methodologies and the exploration of a wider range of pyridazine scaffolds will undoubtedly lead to the discovery of next-generation energetic materials with even more remarkable properties.

References

A Comprehensive Technical Review of Nitramide Compounds: Synthesis, Properties, and Therapeutic Potential

An In-depth Guide for Researchers and Drug Development Professionals

The nitro functional group is a well-established pharmacophore in medicinal chemistry, contributing to a wide spectrum of biological activities. Among the diverse class of nitro compounds, nitramides (R¹R²N-NO₂) represent a unique structural motif with significant, yet not fully exploited, potential in drug development and other chemical applications. This technical guide provides a comprehensive review of nitramide compounds, focusing on their synthesis, physicochemical properties, and known biological activities, with a particular emphasis on their relevance to researchers, scientists, and drug development professionals.

Synthesis of Nitramide Compounds

The synthesis of the parent compound, nitramide (H₂N-NO₂), has been approached through various routes since its initial preparation. Modern methods have focused on improving yield, purity, and safety. Organic derivatives, which are often used as explosives or investigated for their biological activity, are typically synthesized through tailored multi-step procedures.

Synthesis of the Parent Nitramide

Several key methods for the synthesis of the parent nitramide have been established:

-

Hydrolysis of Potassium Nitrocarbamate: The original synthesis by Thiele and Lachman involved the hydrolysis of potassium nitrocarbamate using sulfuric acid. (K⁺)₂(O₂N−N⁻−CO₂⁻) + 2 H₂SO₄ → H₂N−NO₂ + CO₂ + 2 KHSO₄

-

Reaction of Sodium Sulfamate with Nitric Acid: This method provides another route to nitramide. Na(SO₃NH₂) + HNO₃ → H₂N−NO₂ + NaHSO₄

-

Reaction of Dinitrogen Pentoxide with Ammonia: This synthesis involves the reaction of dinitrogen pentoxide with two equivalents of ammonia.

-

Reaction of Nitryl Fluoride with Ammonia: A high-yield process that involves contacting nitryl fluoride with ammonia, typically in a liquid phase system like diethyl ether, at temperatures below 50°C.

-

From Urea: Convenient procedures for synthesizing nitramide have been developed based on the hydrolysis of N,N'-dinitrourea, which itself is derived from urea.

Synthesis of Organic Nitramide Derivatives

Organic nitramides are of significant interest. For example, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was synthesized via a one-pot Mannich reaction, combining nitroguanidine, formaldehyde, and 4-chlorobenzylamine in ethanol. Another significant class of organic nitramides are neonicotinoid insecticides like Thiamethoxam, which involves a multi-step synthesis culminating in the N-alkylation of a 3-methyl-4-nitroimino-1,3,5-oxadiazinane intermediate.

Physicochemical Properties

The fundamental properties of nitramide and its derivatives are crucial for understanding their stability, reactivity, and potential applications. Nitramide is a colorless solid and is non-planar in the gas phase but planar in the crystal phase. Its organic derivatives, known as nitramines, are often energetic materials.

Table 1: Physicochemical Properties of Nitramide and Selected Derivatives

| Property | Nitramide (H₂NNO₂) | N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Thiamethoxam |

| Molecular Formula | H₂N₂O₂ | C₁₀H₁₂ClN₅O₂ | C₈H₁₀ClN₅O₃S |

| Molar Mass | 62.028 g/mol | 269.70 g/mol | 291.71 g/mol |

| Appearance | Colorless solid | White solid | Colorless crystals |

| Melting Point | 72-75 °C (decomposes) | 201-203 °C | 139.1 °C |

| Density | 1.378 g/cm³ | Not Reported | 1.57 g/cm³ |

| Acidity (pKa) | 6.5 | Not Reported | Not Reported |

| Solubility in Water | Not Reported | Not Reported | 4.1 g/L |

| CAS Number | 7782-94-7 | Not Reported | 153719-23-4 |

Biological Activity and Drug Development

The nitro group is a key "pharmacophore" or "toxicophore" that can trigger redox reactions within cells, leading to toxicity and cell death in microorganisms and parasites. This property has been exploited in various antimicrobial and antiparasitic drugs. While research into the specific medicinal applications of nitramide-scaffold drugs is still emerging, related compounds have shown significant promise, particularly in agrochemical and veterinary contexts.

Insecticidal and Antifungal Activity

A notable example of a bioactive nitramide derivative is N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide . This compound has demonstrated significant biological activity:

-

Insecticidal Activity: It shows favorable aphicidal activity against Sitobion miscanthi and Schizaphis graminum.

-

Antifungal Activity: It exhibits moderate antifungal properties.

Neonicotinoid Insecticides

The neonicotinoid class of insecticides, which includes commercially successful products like Thiamethoxam and Imidacloprid , features a nitramide-like functional group (a nitroimino moiety). These compounds are systemic insecticides, meaning they are absorbed and transported throughout the plant, making them effective against a broad spectrum of insects.

Their mechanism of action involves interference with the transmission of nerve impulses in insects. They act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system, leading to paralysis and death. The selectivity for insects over mammals is attributed to the higher sensitivity of insect nAChRs.

Table 2: Biological Activity of Selected Nitramide-Containing Compounds

| Compound | Target Organism(s) | Activity Type | Mechanism of Action | Inhibition Rate / Efficacy |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Sitobion miscanthi (aphid) | Insecticidal | Not specified | 74.1% at 200 mg/L |

| Schizaphis graminum (aphid) | Insecticidal | Not specified | 77.5% at 200 mg/L | |

| Pythium aphanidermatum (fungus) | Antifungal | Not specified | 62.0% at 200 mg/L | |

| Thiamethoxam | Broad spectrum of insects (aphids, thrips, beetles, etc.) | Insecticidal | Nicotinic acetylcholine receptor agonist | High efficacy at low application rates |

| Imidacloprid | Broad spectrum of insects | Insecticidal | Nicotinic acetylcholine receptor agonist | High efficacy |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are summaries of key experimental protocols cited in the literature.

Synthesis Protocols

Protocol 1: Synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide

-

To a solution of 4-chlorobenzylamine (58 mmol) and nitroguanidine (48 mmol) in ethanol (20 mL), add 37% formaldehyde (120 mmol) dropwise.

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Cool the mixture to room temperature.

-

Filter the mixture and wash the filtrate with cold ethanol and then acetone.

-

Dry the resulting white solid under an infrared lamp.

-

The reported yield is 65.3%.

Protocol 2: General Synthesis of Thiamethoxam This synthesis is a multi-step process. The final key step is:

-

Combine 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (47.5 kg) and 2-chloro-5-(chloromethyl)thiazole (50 kg) in a reactor containing dimethylformamide (350 kg).

-

Add a phase transfer catalyst (e.g., tetramethylammonium hydroxide) and a base (e.g., potassium carbonate).

-

Heat the mixture to approximately 65-80 °C.

-

After the reaction is complete, add water and adjust the pH to 6.5 with hydrochloric acid.

-

The product is then isolated through extraction, concentration, crystallization, and drying.

Analytical and Characterization Workflow

The characterization of novel nitramide compounds typically involves a suite of analytical techniques to confirm the structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, particularly the N-NO₂ and N-H bonds.

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which is compared with theoretical values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis of a nitramide derivative via a Mannich reaction.

Caption: Mechanism of action for Thiamethoxam on insect nicotinic acetylcholine receptors (nAChR).

Caption: Experimental workflow for the characterization of a novel nitramide compound.

Conclusion and Future Outlook

Nitramide compounds, while historically significant in the field of energetic materials, are demonstrating increasing relevance in the life sciences. The proven success of the nitramide-like moiety in neonicotinoid insecticides highlights the potential for this functional group to interact potently and selectively with biological targets. The demonstrated antifungal and aphicidal activities of novel synthetic nitramides suggest that a broader range of therapeutic applications may be achievable.

For drug development professionals, the exploration of nitramide derivatives offers a promising, yet underexplored, area of chemical space. Future research should focus on the synthesis of diverse nitramide libraries and their screening against a wide array of biological targets, including microbial, parasitic, and oncology-related pathways. Elucidating the structure-activity relationships and understanding the metabolic fate and toxicological profiles of these compounds will be critical steps in translating their potential into viable therapeutic agents. The continued integration of synthetic chemistry, biological screening, and computational modeling will undoubtedly accelerate the discovery of the next generation of nitramide-based drugs and agrochemicals.

Navigating the Unknown: A Proactive Approach to the Safety and Handling of N-pyridazin-4-ylnitramide and Novel Energetic Materials

Absence of specific safety data for N-pyridazin-4-ylnitramide necessitates a precautionary approach based on the handling of analogous compounds and general principles for energetic materials. This guide outlines a conservative framework for researchers, scientists, and drug development professionals when encountering novel substances with potential hazards.

Currently, there is a significant lack of publicly available safety and handling data specifically for N-pyridazin-4-ylnitramide. Extensive searches for a Material Safety Data Sheet (MSDS) or detailed experimental protocols concerning its specific hazards have yielded no direct results. The information available pertains to related but distinct compounds such as pyridazin-4-one derivatives and 1-chloropyrido[3,4-d]pyridazine. Therefore, this document serves as a proactive, in-depth technical guide on the presumed core safety and handling precautions for N-pyridazin-4-ylnitramide, drawing on established best practices for novel, potentially energetic, and biologically active compounds.

Assumed Risk Profile and General Precautions

Given the "nitramide" functional group, it is prudent to treat N-pyridazin-4-ylnitramide as a potentially energetic material. Nitramides are known to be sensitive to heat, shock, and friction, and can undergo rapid decomposition. The pyridazine core, a nitrogen-containing heterocycle, may also contribute to the molecule's reactivity and biological activity.

A conservative approach mandates handling this compound with the same level of caution as other known energetic materials until its properties are well-characterized.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is essential when handling compounds of unknown toxicity and reactivity.

Table 1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes, projectiles, and unexpected reactions. |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Provides a robust barrier against skin contact with a potentially toxic and reactive substance. |

| Body Protection | Flame-retardant lab coat, and in specific scenarios, a blast shield | Protects against thermal hazards and unexpected energetic events. |

| Respiratory Protection | A properly fitted respirator with appropriate cartridges | Necessary when there is a risk of aerosolization or if the compound's volatility is unknown. |

All handling of N-pyridazin-4-ylnitramide should be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any potential vapors or dust. For any procedures involving heating or potential for energetic decomposition, a blast shield should be utilized.

General Laboratory Handling and Storage

The following protocols are based on general best practices for handling potentially hazardous and energetic materials.

Handling

-

Avoidance of Ignition Sources: All sources of ignition, including open flames, sparks, and static discharge, must be strictly prohibited in the handling area.

-

Controlled Environment: Operations should be conducted in a controlled environment with minimal personnel present.

-

Small Quantities: Work with the smallest feasible quantities of the material to minimize the potential impact of any incident.

-

Avoidance of Mechanical Stress: Avoid grinding, scraping, or any action that could subject the material to friction or impact.

-

Compatibility: Be mindful of chemical incompatibilities. Avoid contact with strong oxidizing agents, reducing agents, acids, and bases unless part of a well-defined experimental protocol.

Storage

-

Cool, Dry, and Well-Ventilated: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.

-

Isolated Storage: Store separately from incompatible materials.

-

Secure Container: Keep the container tightly closed and clearly labeled with the compound's name and all appropriate hazard warnings.

Spill and Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release.

Spill Response

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: If safe to do so, prevent further spread of the spill using inert, non-combustible absorbent materials.

-

Cleanup: Use non-sparking tools for cleanup. The collected material should be treated as hazardous waste.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Decontamination and Waste Disposal

All equipment and work surfaces must be thoroughly decontaminated after use. All waste containing N-pyridazin-4-ylnitramide should be collected in a designated, labeled, and sealed container for disposal as hazardous waste in accordance with local, state, and federal regulations.

Visualizing a Safe Workflow

The following diagram illustrates a generalized workflow for handling a novel, potentially energetic compound like N-pyridazin-4-ylnitramide, emphasizing critical safety checkpoints.

Caption: Generalized workflow for handling novel energetic compounds.

This guide provides a foundational framework for the safe handling of N-pyridazin-4-ylnitramide in the absence of specific data. It is imperative that researchers exercise extreme caution and conduct thorough risk assessments before undertaking any work with this and other novel compounds. As more information becomes available through experimental characterization, these guidelines should be updated to reflect a more complete understanding of the compound's properties.

An In-Depth Technical Guide to the Projected Reactivity of N-Pyridazin-4-ylnitramide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the reactivity of N-pyridazin-4-ylnitramide are not available in the current scientific literature. This guide provides a projection of its chemical properties, synthesis, and reactivity based on established knowledge of structurally similar heterocyclic nitramines and nitropyridazines.

Introduction

N-pyridazin-4-ylnitramide is a heterocyclic compound featuring a pyridazine ring substituted with a nitramide group (-NHNO₂). While specific studies on this molecule are not publicly available, its structure suggests potential applications as an energetic material or as a synthon in medicinal chemistry. The presence of the nitramide group on the electron-deficient pyridazine ring is expected to significantly influence its reactivity, thermal stability, and potential biological activity. This guide synthesizes information from related compounds to provide a foundational understanding of the anticipated chemical behavior of N-pyridazin-4-ylnitramide.

Proposed Synthesis

The synthesis of N-pyridazin-4-ylnitramide would likely proceed through the direct nitration of a suitable precursor, 4-aminopyridazine. In the case of amino-functionalized aromatic heterocycles, the basic nature of the amine is often reduced by the delocalization of electrons into the aromatic system, which allows for direct nitration using strong nitrating agents.[1] A common method for the synthesis of primary nitramines involves the use of a mixed acid system, such as nitric acid and sulfuric acid.[2]

A plausible synthetic route is outlined below:

Caption: Proposed synthetic pathway for N-pyridazin-4-ylnitramide.

Projected Reactivity

The reactivity of N-pyridazin-4-ylnitramide will be dictated by the interplay between the electron-withdrawing nitramide group and the electron-deficient pyridazine ring.

-

Acidity: The proton on the amine of the nitramide group is expected to be acidic due to the strong electron-withdrawing nature of the nitro group and the pyridazine ring. This would allow for the formation of salts with suitable bases.

-

Nucleophilic Substitution: The pyridazine ring is susceptible to nucleophilic aromatic substitution, and the presence of the activating nitramide group could facilitate such reactions.

-

Reduction: The nitro group of the nitramide is susceptible to reduction, which could yield the corresponding hydrazine derivative. This reaction would be of interest for the synthesis of further functionalized pyridazine compounds.

Thermal Stability and Decomposition